Reparixin
Description
Overview of Reparixin as a Chemokine Receptor Antagonist
This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. frontiersin.orgmedchemexpress.comrndsystems.com This means it binds to these receptors at a site distinct from where their natural ligands bind, altering the receptor's conformation and preventing downstream signaling without blocking ligand binding itself. frontiersin.org This allosteric modulation allows this compound to inhibit receptor activation and the subsequent cellular responses. frontiersin.org
This compound was identified through research that began with investigating the non-cyclooxygenase-dependent inhibitory effects of certain non-steroidal anti-inflammatory drugs on CXCL8-induced granulocyte chemotaxis. This led to the development of a class of 2-arylphenylpropionic acid derivatives, from which this compound was selected. nih.gov It is recognized as an investigational molecule with potential therapeutic applications. drugbank.comdompe.com
This compound has been developed by Dompé Farmaceutici. springer.compharmaceutical-technology.com The company's commitment to developing novel therapeutic strategies led to the investigation of this compound for its potential to reduce the body's inflammatory response. dompe.com Dompé Farmaceutici has been involved in the clinical development of this compound for various conditions, including community-acquired pneumonia, acute respiratory distress syndrome, and in transplantation settings. dompe.comspringer.compharmaceutical-technology.com this compound received orphan drug designation in the EU in 2011 and in the USA in 2003 for the prevention of delayed graft function after solid organ transplantation. clinicaltrials.goveuropa.eu
Identification of this compound as an Investigational Molecule
Rationale for Targeting Chemokine Receptors in Pathological Conditions
Targeting chemokine receptors like CXCR1 and CXCR2 is considered a viable therapeutic strategy because of their central role in orchestrating the migration and activation of leukocytes, particularly neutrophils, in response to inflammatory stimuli. nih.govnih.govnih.gov Dysregulation of this process contributes significantly to the pathogenesis of numerous diseases. frontiersin.orgnih.govdoi.org
Chemokine (C-X-C motif) Ligand 8, also known as Interleukin-8 (CXCL8/IL-8), is a key pro-inflammatory chemokine. dompe.comresearchgate.netchemotactics.com It is primarily secreted by macrophages and monocytes, as well as other cell types including epithelial and endothelial cells, fibroblasts, and neurons. chemotactics.comtandfonline.com CXCL8/IL-8 is a potent chemoattractant for neutrophils, guiding their recruitment to sites of inflammation or injury. researchgate.netchemotactics.comaai.orgnih.gov Beyond chemotaxis, CXCL8/IL-8 also plays a role in activating neutrophils, leading to processes such as degranulation, phagocytosis, and the production of reactive oxygen species. nih.govdoi.orgchemotactics.comthno.org Elevated levels of CXCL8/IL-8 are associated with pathogenic inflammatory signaling and disease progression in various conditions. dompe.comresearchgate.net
CXCR1 and CXCR2 are the primary receptors for CXCL8/IL-8 and other ELR+ CXC chemokines like CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7. researchgate.nettandfonline.comersnet.org These receptors are highly expressed on neutrophils, although they are also found on other leukocytes and various non-immune cells. nih.govtandfonline.com The interaction of CXCL8/IL-8 and other ligands with CXCR1/2 is crucial for neutrophil recruitment and activation, which are essential components of the innate immune response. researchgate.netnih.govthno.org
While neutrophil recruitment is vital for clearing pathogens, excessive or uncontrolled neutrophil activity mediated by the CXCL8-CXCR1/2 axis can lead to significant tissue damage and dysfunction in both infectious and non-infectious diseases. doi.orgresearchgate.net CXCR1 and CXCR2 signal through G protein-coupled pathways, activating downstream molecules such as phosphoinositol 3-kinase (PI3K) and the Ras/MAP kinase (MAPK) pathway, which mediate neutrophil functions like chemotaxis, adhesion, and the oxidative burst. nih.govnih.govthno.org CXCR1 appears to be particularly important for mediating the oxidative burst in neutrophils. thno.org Targeting CXCR1/2 aims to mitigate the harmful effects of neutrophil-mediated inflammation and tissue injury. nih.govdoi.org
Role of Chemokine (C-X-C motif) Ligand 8 (CXCL8/IL-8) in Inflammatory Responses
Scope of Academic Inquiry into this compound's Therapeutic Potential
Academic research into this compound's therapeutic potential spans a range of disease areas where the CXCL8-CXCR1/2 axis and neutrophil-mediated inflammation are implicated. Studies have investigated this compound in animal models of ischemia/reperfusion injury, pulmonary inflammation, and acute lung injury. frontiersin.orgnih.govnih.gov Research has also explored its effects in models of inflammatory bowel disease, arthritis, and myelofibrosis. frontiersin.orgnih.govresearchgate.net
Furthermore, academic inquiry has extended to the potential of this compound in cancer, particularly in targeting cancer stem cells which have been shown to express CXCR1. rndsystems.comcancer.govresearchgate.netnih.govfrontiersin.org Studies have examined this compound's effects on cancer cell survival, proliferation, and migration in various cancer types, including breast and pancreatic cancer. cancer.govresearchgate.netnih.govfrontiersin.orgspandidos-publications.com The role of this compound in modulating signaling pathways downstream of CXCR1/2, such as AKT, ERK, and STAT3, has also been a focus of research. spandidos-publications.commdpi.com
Academic studies have utilized various experimental approaches, including in vitro cell assays, in vivo animal models, and analyses of patient samples. frontiersin.orgspandidos-publications.commdpi.comfrontiersin.org These investigations aim to elucidate the precise mechanisms by which this compound exerts its effects and to identify the specific conditions where targeting the CXCL8-CXCR1/2 axis with this compound may offer therapeutic benefit. frontiersin.orgspandidos-publications.commdpi.com
For example, a study in a rat model of temporal lobe epilepsy investigated this compound's effects on seizure activity and the CXCL1-CXCR1/2 axis, finding that this compound reduced seizure severity and modulated ERK signaling. mdpi.com Another study in acute-on-chronic liver failure patients and in vitro models demonstrated that CXCR1/2 blockade with an antagonist reduced hepatocyte death mediated by neutrophils. frontiersin.org
While some studies have shown promising results in preclinical models and early clinical investigations, academic inquiry continues to refine the understanding of this compound's complex interactions within the chemokine system and its potential clinical applications. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org
Here is a table summarizing some research findings related to this compound's effects:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046509 | |
| Record name | Reparixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-83-5 | |
| Record name | Repertaxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reparixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reparixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reparixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPARIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Reparixin Action
Allosteric Modulation of CXCR1 and CXCR2 Receptors by Reparixin
This compound functions as a non-competitive allosteric antagonist of both CXCR1 and CXCR2 receptors. nih.govmedchemexpress.comapexbt.com This means that this compound binds to a site on the receptor distinct from where the natural chemokine ligands (like CXCL8 and CXCL1) bind. frontiersin.orgnih.gov By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents it from becoming fully activated, even when the ligand is bound. apexbt.comresearchgate.net This allosteric modulation inhibits the signaling cascade normally triggered by ligand binding without directly competing for the ligand binding site. frontiersin.orgnih.gov
Non-Competitive Allosteric Antagonism of CXCR1 and CXCR2
This compound has been characterized as a non-competitive allosteric blocker of CXCR1 and CXCR2. nih.govmedchemexpress.comapexbt.com This mechanism is distinct from competitive antagonism, where an inhibitor competes directly with the ligand for the same binding site. Instead, this compound binds to an allosteric site, locking the receptors in an inactive conformation and thereby preventing the initiation of intracellular signaling cascades and cellular responses. apexbt.comresearchgate.net Structural and biochemical studies support this non-competitive allosteric interaction with CXCR1 and CXCR2. apexbt.com
Specificity of this compound for CXCR1/2 Pathway Inhibition
This compound demonstrates a marked selectivity for inhibiting CXCR1 activity compared to CXCR2. nih.govmedchemexpress.comapexbt.com Experimental data indicates a significantly higher efficacy in inhibiting CXCR1. For instance, this compound has an IC50 of 1 nM for human CXCR1 and 400 nM or 100 nM for human CXCR2 in inhibiting CXCL8-induced cell migration, demonstrating a considerable difference in potency (approximately 400-fold higher efficacy for CXCR1). nih.govmedchemexpress.comapexbt.comapexbt.com This selectivity is attributed, in part, to differences in the binding environment within the allosteric site of the two receptors, including the presence of an isobutyl group on this compound and variations in hydrophobic interactions with CXCR2. nih.gov While primarily targeting CXCR1 and CXCR2, this compound has been shown to specifically block neutrophil migration induced by CXCL1 and CXCL8 in humans and CXCL1 and CXCL2 in rodents, without affecting migration induced by other chemoattractants. apexbt.commdpi.com
Here is a table summarizing the IC50 values of this compound for human CXCR1 and CXCR2:
| Receptor | Ligand Used for Assay | IC50 (nM) | Fold Selectivity (CXCR1 vs CXCR2) | Source |
| Human CXCR1 | CXCL8 | 1 | ~400 | medchemexpress.comapexbt.comapexbt.com |
| Human CXCR2 | CXCL8 | 100 or 400 | - | medchemexpress.comapexbt.comapexbt.com |
Effects on Ligand-Induced Receptor Activation
The allosteric modulation by this compound inhibits human and murine CXCR1/R2 activation independently of the cognate ligand. frontiersin.orgnih.gov This means that this compound prevents the functional activation of the receptor even when the natural ligand is present and bound. The mechanism involves switching off the G-protein mediated pathway activation, a key downstream signaling event upon receptor activation. frontiersin.orgnih.gov Importantly, this allosteric mechanism does not block the binding of the endogenous ligand to its receptors or alter ligand-induced internalization and scavenging, thus not affecting the extracellular levels of chemokines like CXCL1. frontiersin.orgnih.gov Studies have shown that this compound reduces ligand binding to human CXCR1 and CXCR2, calcium influx, and downstream signaling in response to human CXCL8. apexbt.com
Downstream Intracellular Signaling Pathway Modulation
Upon activation by their ligands, CXCR1 and CXCR2 initiate various intracellular signaling cascades, primarily mediated through G-proteins. This compound's allosteric inhibition disrupts these downstream events.
Inhibition of G-protein Mediated Pathway Activation
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs). apexbt.comapexbt.comhaematologica.org Upon ligand binding and receptor activation, the associated G-protein dissociates into its Gα and Gβ/γ subunits, which then activate various downstream effectors. apexbt.comhaematologica.org this compound's allosteric mechanism prevents the activated receptor from initiating this G-protein mediated pathway activation. frontiersin.orgnih.gov By locking CXCR1 and CXCR2 in an inactive conformation, this compound prevents the receptor signaling cascade that would normally follow. apexbt.comresearchgate.net This functional selectivity allows this compound to switch off the G-protein mediated pathway activation without impairing other processes like ligand-induced internalization. frontiersin.orgnih.gov
Modulation of FAK/AKT Pathway
Research indicates that this compound can modulate the FAK/AKT pathway. In breast cancer cells, this compound's activity was shown to be mediated by the inhibition of the FAK/AKT pathway. frontiersin.org Studies in pancreatic cancer cells have also demonstrated that this compound treatment inhibits CXCR1/2-mediated signal transduction, as evidenced by decreased phosphorylation levels of effector molecules downstream of the IL-8/CXCR1/2 signaling cascade, including AKT and ERK. spandidos-publications.com While protein levels of total AKT were not significantly changed in a rat model of epilepsy, the phospho-ERK/ERK ratio was significantly downregulated by this compound treatment, indicating modulation of ERK-mediated pathway activation, which is often linked to AKT signaling. mdpi.com These findings suggest that the inhibitory effect of this compound on CXCR1/2 signaling extends to key pathways involved in cell survival, proliferation, and migration, such as the FAK/AKT pathway.
Here is a table summarizing the effect of this compound on the phosphorylation of downstream signaling molecules in HPAC pancreatic cancer cells:
| Downstream Effector | Effect of this compound Treatment | Source |
| STAT3 | Decreased phosphorylation levels | spandidos-publications.com |
| AKT | Decreased phosphorylation levels | spandidos-publications.com |
| ERK | Decreased phosphorylation levels | spandidos-publications.com |
| S6 | Decreased phosphorylation levels | spandidos-publications.com |
Regulation of ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) signaling pathway is a crucial cascade involved in regulating cell proliferation, differentiation, and survival. This compound has been shown to influence this pathway by inhibiting the phosphorylation of ERK. spandidos-publications.comnih.gov Studies in human pancreatic cancer cells demonstrated that treatment with this compound led to decreased phosphorylation levels of ERK, which are downstream effectors of the IL-8/CXCR1/2 signaling cascade. spandidos-publications.comnih.gov This suggests that this compound's inhibitory effect on cell proliferation and migration in these cells may be mediated, in part, through the suppression of ERK activation. spandidos-publications.comnih.gov Furthermore, research in a kindling rat model of temporal lobe epilepsy indicated that this compound reduced the phospho-ERK/ERK ratio in the cortex and hippocampus, suggesting its potential to modulate neuronal excitability by reducing ERK signaling. mdpi.compreprints.org
Influence on STAT3 and S6 Phosphorylation
This compound has also been observed to impact the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and ribosomal protein S6 (S6). STAT3 is a transcription factor involved in cell growth, survival, and immune responses, while S6 is a component of the ribosome that plays a role in protein synthesis and cell growth. spandidos-publications.comiric.cafrontiersin.org
Research also indicates that IL-8 can induce STAT3 phosphorylation through CXCR2 activation. spandidos-publications.com this compound's ability to block this process suggests a direct link between CXCR1/2 inhibition and the modulation of STAT3 activity. spandidos-publications.com Additionally, this compound was found to counteract the activation of JAK2/STAT3 signaling induced by paclitaxel (B517696) or GRO/KC in F11 cells, suggesting a role in mitigating chemotherapy-induced neurotoxicity. researchgate.netoncotarget.com
Impact on Cellular Processes and Phenotypes
The molecular mechanisms of this compound action translate into significant impacts on various cellular processes and phenotypes, particularly those involved in inflammation and cancer progression.
Inhibition of Neutrophil Recruitment and Migration
A key function of CXCR1 and CXCR2 is mediating the recruitment and migration of neutrophils, a type of white blood cell involved in acute inflammatory responses. patsnap.comnih.govapexbt.com this compound, as a CXCR1/2 inhibitor, effectively blocks the migration of neutrophils. nih.govapexbt.com
Studies have shown that this compound specifically blocks human and mouse neutrophil migration induced by chemokines like CXCL8 (IL-8) and CXCL1 in vitro. nih.govapexbt.comselleckchem.com This inhibition is non-competitive and allosteric, meaning this compound binds to a different site on the receptor than the chemokine but still prevents receptor activation. nih.govapexbt.comselleckchem.com In animal models of acute lung injury, this compound significantly reduced neutrophil recruitment in the lung. nih.govnih.govclinicaltrials.gov For instance, in a model of LPS-induced acute lung injury, this compound at a dose of 15 μg/g reduced neutrophil recruitment by approximately 50%. nih.govnih.gov this compound has also been shown to reduce neutrophil infiltration in models of ischemia-reperfusion injury. apexbt.comresearchgate.netnih.gov
Reduction of Vascular Permeability
Increased vascular permeability is a hallmark of inflammation and contributes to tissue swelling and damage. CXCR2 activation has been implicated in regulating vascular permeability. nih.govnih.gov this compound has demonstrated the ability to reduce vascular permeability in various inflammatory settings. nih.govcancer.govnih.gov
In mouse models of acute lung injury, this compound treatment reduced vascular permeability. nih.govnih.govclinicaltrials.gov This effect was observed in both LPS-induced and acid-induced models of acute lung injury. nih.govnih.gov The reduction in vascular permeability by this compound contributes to its protective effects against tissue injury in these models. nih.govnih.gov
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological conditions and pathological states like cancer. The CXCL8-CXCR1/2 axis has been shown to play a role in modulating angiogenesis. patsnap.comnih.govaacrjournals.orgaging-us.com this compound's influence on this axis suggests a potential to modulate angiogenesis.
Studies have indicated that this compound can exert anti-angiogenic effects. patsnap.com Inhibition of CXCR1 and CXCR2 on vascular endothelial cells has been shown to attenuate the formation of tubular structures, a measure of angiogenesis. aging-us.com This suggests that IL-8-induced angiogenesis, mediated through CXCR1 and CXCR2 on endothelial cells, can be blocked by this compound. aging-us.com While some studies highlight the role of CXCR2 in promoting angiogenesis, the dual inhibition by this compound can impact this process. nih.govpatsnap.com
Effects on Cancer Stem Cell Survival and Apoptosis
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, metastasis, and resistance to therapy. cancer.govnih.govfrontiersin.org The CXCL8-CXCR1/2 axis, particularly CXCR1, has been identified as a key regulator of CSC activity. cancer.govnih.govfrontiersin.org this compound has shown significant effects on CSC survival and apoptosis.
This compound has been demonstrated to impair the viability and survival of various cancer cells, including thyroid and pancreatic cancer cells. spandidos-publications.comnih.gov Importantly, this compound has shown the ability to selectively target and deplete cancer stem cell populations. nih.govfrontiersin.orgmdpi.comoncotarget.com In breast cancer models, this compound treatment reduced the proportion of CSCs and inhibited their tumorsphere formation ability in vitro. frontiersin.orgmdpi.com In vivo, this compound significantly reduced the tumor-initiating ability of breast cancer cells and decreased the CSC population in xenograft models. nih.govfrontiersin.orgmdpi.comoncotarget.com
This compound can induce apoptosis in cancer cells, including thyroid cancer cells. nih.gov The inhibition of CXCR1 signaling on CSCs by this compound can lead to increased apoptosis, even sensitizing them to the effects of chemotherapy. cancer.govnih.govfrontiersin.org This suggests that targeting the IL-8/CXCR1 axis with this compound can overcome mechanisms of chemoresistance associated with CSCs. cancer.govnih.gov
Influence on Cell Proliferation and Migration in Malignancy
The CXCL8-CXCR1/2 axis plays a crucial role in promoting cancer progression by influencing various malignant features, including cell proliferation, survival, migration, invasion, and angiogenesis encyclopedia.pubspandidos-publications.comfrontiersin.org. Elevated expression of IL-8 and its receptors, CXCR1 and CXCR2, is frequently observed in various human cancers and is often associated with tumor progression and poor prognosis oncotarget.comnih.gov.
This compound, as an inhibitor of CXCR1/2 signaling, has demonstrated significant effects on reducing the malignant characteristics of cancer cells in preclinical studies across different cancer types. In human pancreatic cancer cell lines (BxPC-3, HPAC, Capan-1, MIA PaCa-2, and AsPC-1), treatment with this compound inhibited cell viability, proliferation, colony formation, and migration in a dose-dependent manner spandidos-publications.com. This inhibition was linked to the disruption of the IL-8/CXCR1/2 signaling cascade and the subsequent reduction in the phosphorylation levels of key downstream effectors such as AKT, ERK, STAT3, and ribosomal protein S6 (S6) spandidos-publications.com.
Studies in thyroid cancer cells have also shown that this compound treatment impairs cell viability, proliferation, epithelial-to-mesenchymal transition (EMT), and stemness features oncotarget.comnih.gov. These effects were dependent on the inhibition of both CXCR1 and CXCR2 frontiersin.orgnih.gov. This compound was found to reduce the levels of EMT transcription factors and inhibit the formation of tumorspheres, a measure of stemness nih.gov. Furthermore, this compound significantly inhibited thyroid cancer cell tumorigenicity in immunodeficient mice oncotarget.comnih.gov.
In breast cancer, this compound has been shown to target cancer stem cells (CSCs), which are believed to be responsible for tumor growth, recurrence, and metastasis aacrjournals.orgrogelcancercenter.org. This compound reduced the tumor-initiating ability of breast cancer cells in vivo by affecting the CSC population nih.gov. Preclinical studies indicated that this compound could reduce the presence of breast cancer stem cells and the spread of the disease rogelcancercenter.org. This effect is thought to be mediated, in part, by targeting CXCR1, which is selectively expressed on breast cancer stem cells frontiersin.orgcancer.gov.
This compound's influence on cancer cell behavior extends to oral squamous cell carcinoma (OSCC), where it interferes with IL-8 signaling, which promotes angiogenesis, tumor cell proliferation, and EMT nih.govaacrjournals.org. High levels of IL-8 in OSCC are associated with poor prognosis, and OSCC cells both produce and respond to IL-8 nih.gov. This compound, particularly in combination with other agents, has been shown to suppress IL-8 release, stem cell gene expression, and invasion in OSCC cell populations nih.govaacrjournals.org.
The inhibitory effects of this compound on cancer cell proliferation and migration are summarized by its ability to block the activation of signaling pathways downstream of CXCR1/2, which are critical for these processes.
Data from studies on the effect of this compound on cancer cell viability and proliferation:
| Cancer Type | Cell Line(s) | Effect on Viability/Proliferation | Key Findings | Source |
| Pancreatic Cancer | HPAC, AsPC-1, MIA PaCa-2, BxPC-3, Capan-1 | Reduced viability, proliferation | Dose-dependent inhibition, reduced phosphorylation of AKT, ERK, STAT3, S6. | spandidos-publications.com |
| Thyroid Cancer | 8505c, CAL62, SW1736 | Impaired viability, proliferation | Decreased survival, proliferation, EMT, stemness; dependent on CXCR1/2. | oncotarget.comnih.gov |
| Breast Cancer | Human breast cancer xenografts | Reduced CSC population | Reduced metastatic spread, targeted ALDH+ and CD24-/CD44+ CSCs. | aacrjournals.orgrogelcancercenter.org |
| Oral Squamous Cell Carcinoma | Various OSCC cell lines | Suppressed proliferation | Reduced IL-8 release, stem cell gene expression, invasion (in combination). | nih.govaacrjournals.org |
Regulation of Neutrophil Extracellular Traps (NETosis)
Neutrophil Extracellular Traps (NETs) are web-like structures composed of extracellular DNA, histones, and granular proteins released by activated neutrophils. While NETosis is a defense mechanism against pathogens, excessive or dysregulated NETosis can contribute to tissue damage and inflammation in various pathological conditions, including sepsis and acute respiratory distress syndrome (ARDS) nih.govdompe.comdompe.commdpi.com.
CXCR1 and CXCR2 signaling, particularly through the binding of IL-8 (CXCL8) and other chemokines like MIP-2 (CXCL2) in mice, plays a significant role in inducing NET formation mdpi.comlstmed.ac.ukbiorxiv.org. This compound, by inhibiting these receptors, has demonstrated the ability to reduce NETosis.
In mouse models of sepsis, this compound treatment not only reduced neutrophil recruitment but also decreased NET formation in the lungs nih.govlstmed.ac.uk. The reduction in NETs and associated fibrin (B1330869) deposition was suggested as a major mechanism by which this compound reduced lung injury in these models nih.govlstmed.ac.uk. Ex vivo studies using plasma from septic mice also showed that this compound inhibited the capacity of the plasma to induce NETs nih.gov.
Studies involving human neutrophils have also shown that this compound can reduce NET formation. Incubation of human donor neutrophils with plasma from septic patients resulted in higher NET formation compared to plasma from patients with systemic inflammation, and this NET formation correlated with circulating IL-8 levels lstmed.ac.uknih.gov. This compound, as a CXCR1/2 inhibitor, has been shown to reduce NET formation induced by various stimuli, including recombinant IL-8 and serum from patients with COVID-19 biorxiv.orgturkishimmunology.org.
The mechanism by which this compound inhibits NETosis involves blocking the intracellular signaling pathways activated by CXCR1/2. This disruption prevents the cascade of events that leads to chromatin decondensation and the release of NETs mdpi.com. Studies have indicated that this compound can reduce NETosis induced by recombinant DEK, suggesting a role for DEK-CXCR2 interaction in NET formation, which is also inhibited by this compound biorxiv.org.
The ability of this compound to regulate NETosis highlights its potential therapeutic application in inflammatory conditions where excessive NET formation contributes to pathology.
Data from studies on the effect of this compound on NETosis:
| Condition/Stimulus | Model/Cell Type | Effect on NETosis | Key Findings | Source |
| Sepsis | Mouse models, human neutrophils | Reduced NET formation | Decreased NETs in lungs, inhibited ex vivo NET induction by septic plasma, correlated with IL-8/MIP-2 levels. | nih.govlstmed.ac.uknih.gov |
| COVID-19 serum/Recombinant IL-8 | Human neutrophils | Reduced NET formation | Suppressed NETs induced by patient serum and rIL-8; also reduced DEK-induced NETosis. | biorxiv.orgturkishimmunology.org |
Preclinical Investigations of Reparixin in Disease Models
Ischemia-Reperfusion Injury (IRI) Mitigation
Ischemia-reperfusion injury is a significant contributor to tissue damage and organ dysfunction following a period of restricted blood flow and subsequent reperfusion. nih.govnih.govnih.gov This process involves a complex inflammatory response, with neutrophil accumulation playing a crucial role. nih.govnih.govresearchgate.net Reparixin, as a CXCR1/2 antagonist, has been investigated for its ability to attenuate IRI in various preclinical models. patsnap.comnih.govnih.govelsevier.esscispace.com
Attenuation of Ischemia-Reperfusion Injury in Various Organ Systems
This compound has demonstrated protective effects against IRI in preclinical studies across different organ systems, suggesting a broad applicability for its mechanism of action. patsnap.comnih.govnih.govelsevier.esscispace.com
Liver Ischemia-Reperfusion Injury Models
In mouse models of liver IRI, this compound treatment significantly reduced liver damage. nih.gov This was evidenced by decreased levels of alanine (B10760859) aminotransferase (ALT) in serum, a marker of liver injury. nih.gov this compound administration was also associated with improved histological outcomes. nih.gov
Intestinal Ischemia-Reperfusion Injury Models
Animal studies have suggested that this compound attenuates intestinal ischemia-reperfusion injury. researchgate.net
Kidney Graft Function in Ischemia-Reperfusion
This compound has been shown to minimize the impact of IRI on graft rejection after organ transplantation, including kidney transplantation. nih.gov Inhibition of the chemokine receptor CXCR2 has been shown to prevent kidney graft function deterioration due to ischemia/reperfusion in preclinical studies. researchgate.net
Myocardial and Endothelial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion injury involves damage to the heart muscle and the endothelium following restoration of blood flow after ischemia. nih.gov Interleukin-8 (IL-8/CXCL8), a pro-inflammatory cytokine, plays a significant role in neutrophil accumulation and endothelial dysfunction in this context. nih.gov this compound, as a CXCL8 receptor inhibitor, has been explored as a potential therapeutic target. nih.gov In an in vitro model using human vascular endothelial cells (EA.hy926), pretreatment and treatment with this compound demonstrated a protective effect on cell viability after simulated ischemia-reperfusion. nih.govresearchgate.net Percentages of cell viability in this compound-treated groups were significantly higher compared to the simulated IRI group. nih.govresearchgate.net
Table 1: Effect of this compound on Endothelial Cell Viability After Simulated IRI (In Vitro)
| Treatment Group | Cell Viability (% of Control) | Statistical Significance (vs. IR group) |
| IR group | 44.31 ± 4.64 | - |
| This compound (0.0625 mg/mL) | 67.88 ± 7.82 | P < 0.05 |
| This compound (0.125 mg/mL) | 84.28 ± 4.68 | P < 0.05 |
| This compound (0.125 mg/mL) vs Control | No significant difference | - |
Note: Data is representative of findings from in vitro studies on human vascular endothelial cells. nih.govresearchgate.net
Reduction of Neutrophil Infiltration and Associated Tissue Damage in IRI
Neutrophil infiltration is a hallmark of IRI and contributes significantly to tissue damage. nih.govnih.govresearchgate.netelsevier.es this compound's mechanism of action involves inhibiting the effects of CXCL1 and CXCL2 by allosteric modulation of the CXCR1/2 receptors, which are crucial for neutrophil recruitment. nih.govelsevier.es
Studies have shown that this compound treatment significantly decreases neutrophil influx into the injured tissue in IRI models. nih.govresearchgate.net In a mouse model of liver IRI, this compound reduced neutrophil infiltration into the liver and lungs. nih.gov This reduction in neutrophil accumulation was associated with better liver function and histological outcomes. nih.gov
Furthermore, this compound has been shown to alter the behavior of recruited neutrophils. In liver IRI, this compound reduced the path length and final displacement of neutrophils compared to untreated animals. researchgate.net While there was no significant difference in velocity, this compound reduced the size and longest diameter of neutrophils. researchgate.net
In a cerebral ischemia/reperfusion model in mice, pretreatment with this compound reduced polymorphonuclear neutrophil infiltration in the brain, as assessed by myeloperoxidase activity. elsevier.es This reduction in neutrophil infiltration correlated with attenuated ischemic injury and decreased motor deficits. elsevier.es this compound treatment also decreased levels of the inflammatory cytokine IL-1β in the brain tissue. elsevier.es These findings suggest that this compound promotes neuroprotective effects by reducing neutrophil infiltration and the associated tissue damage in cerebral IRI. elsevier.es
This compound effectively suppressed the increase in serum concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL3 in liver IRI, further contributing to the reduction of reperfusion-associated tissue damage. nih.gov
Inflammatory and Autoimmune Disorders Research
Preclinical studies have investigated this compound's effects in several models of inflammatory and autoimmune disorders, highlighting its potential to mitigate disease progression by interfering with chemokine signaling pathways.
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models
Acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) are critical conditions characterized by excessive pulmonary inflammation and neutrophil infiltration. This compound, as a CXCR1/2 inhibitor, has been evaluated in various animal models of ALI to assess its ability to attenuate lung injury. nih.govnih.gov
LPS-induced ALI
In a murine model of LPS-induced ALI, this compound demonstrated a reduction in neutrophil recruitment to the lung. Studies showed that this compound (15 µg g−1) reduced neutrophil recruitment in the lung by approximately 50%. This dose also led to decreased accumulation of neutrophils in the interstitial compartment and reduced vascular permeability in the LPS-induced ALI model. nih.govnih.gov
| Model | This compound Dose (µg g⁻¹) | Effect on Neutrophil Recruitment in Lung | Effect on Interstitial Neutrophils | Effect on Vascular Permeability |
| LPS-induced ALI | 15 | Approximately 50% reduction | Reduced | Reduced |
Acid-induced ALI
This compound has also been investigated in a clinically relevant model of acid-induced ALI in mice. Both prophylactic and therapeutic administration of this compound improved gas exchange and reduced neutrophil recruitment and vascular permeability in this model. nih.govnih.gov This suggests a potential for this compound to be effective even after the onset of injury.
| Model | This compound Application | Effect on Gas Exchange | Effect on Neutrophil Recruitment | Effect on Vascular Permeability |
| Acid-induced ALI | Prophylactic | Improved | Reduced | Reduced |
| Acid-induced ALI | Therapeutic | Improved | Reduced | Reduced |
Klebsiella pneumoniae Meningoencephalitis
Experimental studies in rats with Klebsiella pneumoniae meningoencephalitis have explored the effects of this compound. Intracerebroventricular administration of this compound significantly reduced leukocyte infiltration into cerebrospinal fluid (CSF) and brain tissues. nih.gov It also attenuated clinical illness and brain cell apoptosis. nih.gov this compound reduced the elevated CSF concentrations of various chemokines, including CXCL1, CXCL2, CCL2, and CCL5, as well as proinflammatory cytokines. nih.gov Furthermore, this compound reduced the expression of mRNA for various chemokines, chemokine receptors, and proinflammatory cytokines in infected brain tissues. nih.gov Studies using primary cultures indicated that this compound attenuated neuronal cell death after infection, suggesting a direct neuroprotective effect in addition to its anti-inflammatory actions. nih.gov
| Model | This compound Effect on Leukocyte Infiltration (CSF & Brain) | Effect on Clinical Illness | Effect on Brain Cell Apoptosis | Effect on CSF Chemokines & Cytokines | Effect on Brain Inflammatory mRNA | Neuroprotective Effect (in vitro) |
| Klebsiella pneumoniae Meningoencephalitis | Reduced | Attenuated | Reduced | Reduced | Reduced | Attenuated neuronal cell death |
Modulation of Myelofibrosis Development
Preclinical research in the Gata1low mouse model of myelofibrosis has investigated the impact of this compound on disease development. Myelofibrosis in this model is associated with high levels of TGF-β and elevated expression of murine CXCL1 and its receptors CXCR1 and CXCR2 in bone marrow megakaryocytes. nih.govfrontiersin.org Treatment with this compound in aged-matched Gata1low mice demonstrated reductions in bone marrow and splenic fibrosis. nih.govfrontiersin.org The levels of fibrosis, assessed by Gomori and reticulin (B1181520) staining, were inversely correlated with plasma levels of this compound. nih.gov Immunostaining of marrow sections indicated that the bone marrow from this compound-treated mice expressed lower levels of TGF-β1 compared to vehicle-treated mice. nih.gov These findings suggest that this compound may reduce fibrosis by decreasing TGF-β1 and collagen III expression while potentially increasing GATA1 in megakaryocytes in this model. nih.gov
| Model | This compound Effect on Bone Marrow Fibrosis (Gomori staining) | This compound Effect on Bone Marrow Fibrosis (Reticulin staining) | This compound Effect on Splenic Fibrosis (Gomori staining) | This compound Effect on Splenic Fibrosis (Reticulin staining) | Effect on Bone Marrow TGF-β1 Levels |
| Gata1low Mice | Reduced | Reduced | Reduced | Reduced | Lowered |
Attenuation of Pulmonary Fibrosis
This compound has also shown promise in preclinical models of pulmonary fibrosis. Studies have indicated that this compound can ameliorate pulmonary fibrosis induced by the administration of particulate matter and bleomycin (B88199) in mice. nih.govresearchgate.netclinicaltrials.gov In a murine model of bleomycin-induced pulmonary fibrosis, pharmaceutical inhibition of CXCR2 with this compound ameliorated particulate matter-induced increased severity of pulmonary fibrosis. clinicaltrials.gov Co-treatment with this compound in mice receiving particulate matter and bleomycin reduced neutrophil number and neutrophil elastase concentration in bronchoalveolar lavage fluid (BALF). clinicaltrials.gov Moreover, this compound improved lung function and ameliorated pulmonary fibrosis, as assessed by total collagen content and histochemical stains of fibrosis markers on lung tissues. clinicaltrials.gov
| Model | This compound Effect on Neutrophil Number (BALF) | This compound Effect on Neutrophil Elastase (BALF) | Effect on Lung Function | Effect on Total Collagen Content | Effect on Fibrosis Markers (Histochemistry) |
| Particulate Matter + Bleomycin-induced PF | Reduced | Reduced | Improved | Reduced | Ameliorated |
Neuropathic Pain and Acquired Epilepsy Models
This compound has been investigated for its potential to reduce pathological outcomes in preclinical models of neuropathic pain and acquired epilepsy frontiersin.org. Studies have indicated that this compound, administered at a continuous infusion dose of 7.5 mg/h/kg, was effective in reducing pathological outcomes in these models, based on previous concentration-response and efficacy studies frontiersin.org.
In an amygdaloid kindling rat model of temporal lobe epilepsy, this compound demonstrated antiepileptogenic and partial antiseizure effects mdpi.compreprints.org. Continuous infusion of this compound during the kindling process significantly delayed secondary seizure generalization and reduced seizure severity and after-discharge duration in fully kindled animals at 24 hours post-treatment preprints.org. These effects were associated with the modulation of the CXCL1-CXCR1/2 axis and a reduction in ERK signaling mdpi.compreprints.org. CXCL1 is the murine ortholog of CXCL8 and has been implicated in seizure generation and neuronal loss mdpi.com.
Attenuation of Hypertension and Vascular Inflammation
Preclinical studies have also explored this compound's effects on hypertension and vascular inflammation. This compound has been shown to attenuate inflammatory responses in various injury models medchemexpress.comnih.gov.
In spontaneously hypertensive rats (SHR), daily subcutaneous administration of this compound (5 mg/kg) for three weeks effectively decreased systolic blood pressure and increased blood flow medchemexpress.comnih.gov. The treatment also led to a significant decrease in thoracic aorta wall thickness in this compound-treated SHR compared to control SHR nih.gov. Furthermore, this compound treatment reduced the expression of hypertension-related mediators such as CXCL8, CCL2, 12-lipoxygenase (LO), and endothelin (ET)-1 in the thoracic aorta tissues of SHR nih.gov. A decrease in the expression of angiotensin II subtype I receptor (AT1R) protein and a slight elevation in plasma nitric oxide levels were also observed in the this compound-treated group nih.gov. These findings suggest that this compound-mediated blockade of CXCL8 receptor activation contributes to the attenuation of vascular hypertension in SHR by inhibiting hypertension-related mediators nih.gov.
Oncology Research
This compound has been extensively studied in oncology research, primarily for its effects on tumor growth, metastasis, and cancer stem cells.
Inhibition of Tumor Growth and Metastasis
Preclinical studies have demonstrated the ability of this compound to inhibit tumor growth and reduce metastasis in various cancer models spandidos-publications.comfrontiersin.orgrogelcancercenter.orgoncotarget.com. This compound's anti-tumor activity is linked to its inhibition of the CXCL8-CXCR1/2 signaling pathway, which plays multiple roles in cancer progression, including promoting proliferation, angiogenesis, invasion, and metastasis frontiersin.org.
In human breast cancer cell lines and patient-derived xenografts, this compound, both as a single agent and in combination with chemotherapy (specifically docetaxel (B913) or paclitaxel), has shown effectiveness in reducing tumor size and inhibiting metastasis formation frontiersin.orgrogelcancercenter.orgoncotarget.com. Studies have shown that this compound administration reduced metastasis formation in mice following the injection of human breast cancer cells into the bloodstream frontiersin.org. In a mouse model of brain metastases from triple-negative breast cancer (TNBC), this compound treatment decreased the number and volume of brain metastases frontiersin.org.
This compound has also shown growth suppressive effects on human pancreatic cancer cells, inhibiting CXCR1/2-mediated signal transduction pathways such as STAT3, AKT, ERK, and S6, which are downstream of the IL-8/CXCR1/2 cascade spandidos-publications.com. This inhibition led to reduced cell migration and viability spandidos-publications.com.
While some studies highlight the role of CXCR1 inhibition in breast cancer frontiersin.orgoncotarget.com, research in other cancer types, such as thyroid cancer, suggests that this compound's activity on both CXCR1 and CXCR2 is important for inhibiting stemness and epithelial-mesenchymal transition (EMT) frontiersin.org. However, in some TNBC models, a selective CXCR2 inhibitor showed more pronounced effectiveness in inducing apoptotic cell death and inhibiting tumor growth and lung metastasis compared to this compound, which primarily targets CXCR1 karger.com.
Targeting Cancer Stem Cells (CSCs)
A significant area of this compound research in oncology focuses on its ability to target Cancer Stem Cells (CSCs), a subpopulation of cancer cells believed to be responsible for tumor initiation, treatment resistance, disease recurrence, and metastasis nih.govoup.com. This compound's targeting of CSCs is primarily mediated through the inhibition of the CXCL8-CXCR1/2 axis frontiersin.orgnih.gov.
Breast Cancer Stem Cells (BCSCs)
This compound has shown considerable activity against Breast Cancer Stem Cells (BCSCs) in preclinical models nih.govfrontiersin.orgrogelcancercenter.orgnih.govnih.gov. CXCR1 has been identified as a druggable target on BCSCs, particularly those identified by the expression of aldehyde dehydrogenase (ALDH) frontiersin.org. This compound, as an antagonist of CXCR1/2, has been shown to deplete CSCs in vitro frontiersin.org.
Preclinical studies using human breast cancer cell lines and xenografts have demonstrated that this compound treatment reduces the proportion of CSCs, including both ALDH+ and CD24-/CD44+ populations nih.govfrontiersin.orgnih.gov. This reduction in CSCs has been observed with this compound as a single agent and in combination with chemotherapy nih.govfrontiersin.orgnih.gov. The combination of this compound with chemotherapy, such as docetaxel or paclitaxel (B517696), has shown synergistic or additive effects in reducing tumor size and CSC populations frontiersin.orgoncotarget.com.
This compound's mechanism of action on BCSCs involves inhibiting signaling pathways crucial for their survival and self-renewal. It has been reported that inhibition of CXCR1 on CSCs by this compound prevents FAK phosphorylation and downstream signaling, including AKT phosphorylation nih.gov. This compound has also been suggested to interfere with the FAK-Wnt axis, which regulates BCSC activity and self-renewal capacity oncotarget.com.
Thyroid Cancer
This compound has also demonstrated anti-tumor and anti-CSC activity in human epithelial thyroid cancer both in vitro and in vivo frontiersin.orgresearchgate.netnih.govnih.gov. This compound treatment impaired the viability of cancerous thyroid epithelial cells but not non-malignant cells nih.govnih.gov.
Studies have shown that this compound significantly decreased thyroid cancer cell survival, proliferation, epithelial-mesenchymal transition (EMT), and stemness nih.govnih.gov. These effects were dependent on the inhibition of both CXCR1 and CXCR2 frontiersin.orgnih.govnih.gov. This compound also sensitized thyroid cancer cells to chemotherapy agents like Docetaxel and Doxorubicin in culture nih.govnih.gov. As a single agent, this compound inhibited thyroid cancer cell tumorigenicity in immunodeficient mice and potentiated the effects of Docetaxel on thyroid cancer xenotransplants nih.govnih.gov. This compound was found to reduce thyroid cancer cell viability by increasing apoptosis and inhibiting DNA synthesis and cell cycle progression nih.gov.
Table 1: Summary of Preclinical Findings of this compound in Disease Models
| Disease Model | Key Findings | Relevant Section |
| Neuropathic Pain & Acquired Epilepsy | Reduced pathological outcomes; Antiepileptogenic and partial antiseizure effects; Modulated CXCL1-CXCR1/2 axis and reduced ERK signaling in epilepsy model. frontiersin.orgmdpi.compreprints.org | 3.2.4 |
| Hypertension & Vascular Inflammation | Attenuated inflammatory responses; Decreased systolic blood pressure and increased blood flow in SHR; Reduced vascular wall thickness and hypertension-related mediators. medchemexpress.comnih.gov | 3.2.5 |
| Tumor Growth & Metastasis (General) | Inhibited tumor growth and reduced metastasis in breast and pancreatic cancer models; Linked to inhibition of CXCL8-CXCR1/2 pathway. spandidos-publications.comfrontiersin.orgrogelcancercenter.orgoncotarget.com | 3.3.1 |
| Breast Cancer Stem Cells (BCSCs) | Targeted and depleted CSCs (ALDH+, CD24-/CD44+); Reduced CSC proportion as single agent and with chemotherapy; Inhibited FAK and potentially FAK-Wnt signaling. nih.govfrontiersin.orgrogelcancercenter.orgnih.govnih.gov | 3.3.2.1 |
| Thyroid Cancer | Impaired viability of cancerous cells; Decreased survival, proliferation, EMT, and stemness; Sensitized cells to chemotherapy; Inhibited tumorigenicity. frontiersin.orgresearchgate.netnih.govnih.gov | 3.3.2.2 |
Sensitization of CSCs to Chemotherapeutic Agents
Preclinical studies have explored the ability of this compound to sensitize cancer stem cells (CSCs) to chemotherapeutic agents, particularly in breast cancer models. CXCR1, a receptor targeted by this compound, is present on the surface of breast CSCs and can confer protection against chemotherapy-induced cell death rogelcancercenter.org. Inhibition of the IL-8 receptors CXCR1/2 with this compound has been shown to abolish breast CSCs following chemotherapy withdrawal thno.org.
Laboratory investigations, including studies in mouse xenograft models, have demonstrated that this compound can reduce breast cancer metastases rogelcancercenter.orgnih.gov. When combined with chemotherapy, such as docetaxel or paclitaxel, this compound has been observed to reduce tumor growth and decrease the proportion of CSCs within tumors rogelcancercenter.orgnih.govcancernetwork.com. This compound's efficacy against breast cancer is attributed, in part, to its ability to reduce the self-renewal capacity of CSCs, thereby enhancing the therapeutic effect of docetaxel researchgate.net. In tumors recovered from mice treated with this compound, either alone or in combination with chemotherapy, the CSC proportion was significantly lower compared to tumors from mice receiving chemotherapy alone nih.gov.
Effects on Pancreatic Cancer Cell Malignant Features
The effects of this compound on the malignant features of pancreatic cancer cells have been investigated in various human pancreatic ductal adenocarcinoma (PDAC) cell lines, including BxPC-3, HPAC, Capan-1, MIA PaCa-2, and AsPC-1 spandidos-publications.comnih.gov. Treatment with this compound has been shown to reduce several neoplastic characteristics of these cells in vitro spandidos-publications.comnih.gov.
Observed effects include a reduction in cell viability, proliferation, colony formation, and migratory potential spandidos-publications.comnih.gov. This compound treatment resulted in dose-dependent growth suppressive effects on HPAC, Capan-1, and AsPC-1 cells, particularly in those exhibiting robust proliferation upon stimulation with IL-8 spandidos-publications.comnih.gov.
Mechanistically, this compound treatment inhibited CXCR1/2-mediated signal transduction, leading to decreased phosphorylation levels of key downstream effector molecules such as STAT3, AKT, ERK, and S6 in HPAC cells spandidos-publications.comnih.gov. These molecular findings correlated with the observed reductions in cell migration and colony formation spandidos-publications.comnih.gov.
The half-maximal inhibitory concentration (IC50) values for this compound in various pancreatic cancer cell lines following 72-hour treatment have been determined:
| Pancreatic Cancer Cell Line | This compound IC50 (µmol/l) |
| HPAC | 37.66 |
| AsPC-1 | 27.45 |
| MIA PaCa-2 | 30.40 |
| BxPC-3 | 52.94 |
| Capan-1 | 34.48 |
These data suggest that this compound can reduce the malignant features of pancreatic cancer cells by inhibiting the IL-8/CXCR1/2 signaling pathway spandidos-publications.comnih.gov.
Neurological Disorder Models
Ischemic Stroke and Brain Damage
Preclinical studies using animal models of ischemic stroke have investigated the potential neuroprotective effects of this compound. Ischemic stroke, often modeled using middle cerebral artery occlusion (MCAO) in rodents, involves complex pathological processes including inflammation and oxidative stress that lead to neuronal damage perimed-instruments.comfrontiersin.org.
In a rat stroke model, inhibition of both CXCR1 and CXCR2 with this compound was found to reduce ischemic brain injury and improve motor outcomes nih.gov. This protective effect was associated with reduced brain levels of myeloperoxidase (MPO) and interleukin 1β (IL-1β) nih.govresearchgate.net. Similarly, in a mouse MCAO and reperfusion model, this compound protected against cerebral damage by reducing IL-1β levels and neutrophil recruitment to the brain researchgate.net. These findings support the concept that blocking IL-8 and its receptors (CXCR1/2) can alleviate brain damage in ischemic stroke models frontiersin.org.
Temporal Lobe Epilepsy (TLE) and Seizure Activity Modulation
This compound has been evaluated for its potential antiepileptogenic and antiseizure effects in the amygdaloid kindling rat model of temporal lobe epilepsy (TLE) preprints.orgmdpi.comresearchgate.netnih.gov. TLE is associated with increased levels of pro-inflammatory chemokines like CXCL8 (IL-8) and its murine ortholog CXCL1, which are implicated in seizure generation and neuronal loss preprints.orgmdpi.comresearchgate.netnih.gov.
In the kindling model, administration of this compound delayed the generalization of secondary seizures preprints.orgmdpi.comresearchgate.netnih.gov. In animals that were fully kindled, this compound treatment reduced the severity of seizures and the duration of after-discharges at 24 hours following treatment initiation preprints.orgmdpi.comresearchgate.netnih.gov.
Further investigation into the underlying mechanisms revealed that while protein levels of CXCR1, CXCR2, AKT, and phospho-AKT remained largely unchanged, this compound reduced the ratio of phosphorylated ERK to total ERK (phospho-ERK:ERK) in both the cortex and hippocampus preprints.orgmdpi.comresearchgate.netnih.gov. Additionally, CXCL1 expression was significantly decreased in the cortex preprints.orgmdpi.comresearchgate.netnih.gov. These results suggest that this compound exerts its antiepileptogenic and partial antiseizure effects by modulating the CXCL1-CXCR1/2 axis and reducing ERK signaling preprints.orgmdpi.comresearchgate.netnih.gov.
In studies involving mice with established chronic seizures, a two-week administration of this compound reduced the average number of seizures compared to the pretreatment baseline. However, this effect was observed to be reversible upon discontinuation of the drug researchgate.netresearchgate.net. This compound treatment in epileptic mice also led to a reduction in neuronal cell loss in the hippocampus researchgate.netresearchgate.net.
Clinical Translational Studies and Therapeutic Applications
Clinical Development Status and Orphan Drug Designations
Reparixin has been undergoing clinical trials for various indications, including those related to organ transplantation patsnap.com. It has received Orphan Drug Designation from both the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) for the prevention of graft loss in pancreatic islet transplantation fda.gov. This designation is granted to drugs intended to treat rare conditions that affect a small percentage of the population .
Prevention of Delayed Graft Function after Organ Transplantation
Delayed Graft Function (DGF) is a significant complication in organ transplantation, particularly in kidney transplantation, and is associated with increased rates of acute rejection and reduced graft survival kingshealthpartners.orgnih.gov. This compound has been explored for its potential to prevent DGF veeva.com. A phase 2, multi-centre, randomized, double-blind, placebo-controlled pilot study was conducted to assess the efficacy, safety, and pharmacokinetics of this compound in preventing DGF after kidney transplantation in high-risk patients medpath.com. While some trials involving severely ill patients, including kidney transplant recipients, contributed to a meta-analysis suggesting a significant efficacy of this compound on survival, the meta-analysis itself did not specifically focus on DGF prevention as a primary endpoint nih.govfrontiersin.org.
Prevention of Graft Rejection in Pancreatic Islet Transplantation
Graft rejection is a major challenge in pancreatic islet transplantation for type 1 diabetes nih.govdiabetesjournals.org. The immune system recognizes the transplanted islets as foreign, leading to inflammation and damage europa.eu. This compound, as a CXCR1/2 inhibitor, has been investigated for its ability to prevent graft rejection by blocking the action of CXCL8, a chemokine that attracts immune cells to the graft site diabetesjournals.orgeuropa.eu.
This compound was granted Orphan Drug Designation by the EMA in 2011 and the FDA in 2012 for the prevention of graft loss in pancreatic islet transplantation fda.goveuropa.eu. Clinical trials have been conducted to evaluate this compound in this context europa.eudrugbank.com. A phase 3, multicenter, randomized, double-blind, parallel-assignment study (NCT01817959) was conducted in recipients of islet allotransplants randomized to receive this compound or placebo in addition to immunosuppression diabetesjournals.orgnih.gov. The primary outcome of this study was the area under the curve (AUC) for C-peptide during a mixed-meal tolerance test at different time points after transplantation diabetesjournals.orgnih.gov.
Data Table: C-peptide AUC in Pancreatic Islet Transplantation Trial (NCT01817959)
| Group | C-peptide AUC at Day 75 (n) | C-peptide AUC at Day 365 (n) |
| This compound | 27 | 24 |
| Placebo | 18 | 15 |
Note: This table represents the number of patients in each group contributing data to the AUC analysis at the specified time points, as reported in the study results diabetesjournals.orgnih.gov. The actual AUC values and statistical significance are discussed in the text.
The intention-to-treat analysis of this phase 3 trial did not show a significant difference in C-peptide AUC between the this compound and placebo groups at either day 75 or day 365 diabetesjournals.orgnih.gov. There was also no statistically significant difference in secondary variables, including insulin (B600854) independence diabetesjournals.orgnih.gov. However, an analysis of patient subsets showed a trend for a higher percentage of subjects retaining insulin independence for 1 year after a single islet infusion when receiving this compound compared to placebo, particularly when antithymocyte globulin was used as induction immunosuppression diabetesjournals.orgnih.gov. Despite some promising results in experimental models and a pilot clinical trial, the data from this phase 3 trial did not support a role for CXCR1/2 inhibition with this compound in preventing islet inflammation-mediated damage diabetesjournals.orgnih.gov.
This compound in Organ Transplantation
This compound's role as a CXCR1/2 antagonist makes it relevant to organ transplantation due to the involvement of these receptors and their ligands, such as IL-8 (CXCL8), in the inflammatory processes that occur after transplantation guidetopharmacology.orgpatsnap.comeuropa.eu.
Ischemia-Reperfusion Injury in Organ Transplantation
Ischemia-Reperfusion Injury (IRI) is an unavoidable consequence of organ transplantation, occurring when blood flow is interrupted during organ retrieval and preservation and then restored in the recipient patsnap.commdpi.com. IRI contributes to tissue damage and can negatively impact graft function and survival patsnap.commdpi.com. Neutrophils are considered key players in the inflammatory response during IRI researchgate.net. This compound, by inhibiting CXCR1/2 receptors, aims to reduce neutrophil infiltration and thus mitigate IRI patsnap.comresearchgate.net. Initial studies have shown promising results for this compound in reducing IRI in the context of organ transplantation patsnap.com.
Lung Transplantation Outcomes
Primary Graft Dysfunction (PGD) is a severe form of IRI that occurs after lung transplantation and is associated with poor outcomes veeva.com. This compound has been investigated for its potential to prevent PGD after lung transplantation by reducing neutrophil infiltration into the graft veeva.comnih.gov. A phase 2, multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate whether CXCL8 inhibition with this compound could reduce the severity of PGD and improve functional and clinical outcomes in lung transplant patients veeva.com. This study aimed to assess this compound's ability to reduce polymorphonuclear leukocyte (PMN) infiltration to confirm its mechanism of action veeva.com. Although well tolerated, a randomized controlled trial including 114 patients was unable to show a statistically significant effect of this compound on functional and clinical outcomes after lung transplantation nih.gov.
Kidney and Liver Transplants
This compound has been studied in the context of both kidney and liver transplantation patsnap.comdrugbank.comfirstwordpharma.com. In kidney transplantation, this compound has been investigated for the prevention of delayed graft function veeva.commedpath.com. IRI is a major contributor to DGF in kidney transplantation kingshealthpartners.orgnih.gov.
For liver transplantation, IRI is also a significant factor contributing to organ dysfunction and failure researchgate.net. This compound has been explored for its potential to improve outcomes in liver transplantation by suppressing liver IRI through targeting neutrophil infiltration researchgate.netfirstwordpharma.com. A collaboration agreement was signed for the clinical development of this compound to improve the efficacy of liver transplantation, focusing on Phase II-III clinical trials to assess its efficacy and safety in preventing early allograft dysfunction firstwordpharma.com.
Pancreatic Islet Transplantation for Type 1 Diabetes Mellitus
Pancreatic islet transplantation is a treatment option for uncontrolled type 1 diabetes, aiming to improve metabolic control and potentially achieve insulin independence. firstwordpharma.comnih.govclinconnect.io However, a significant challenge is the loss of transplanted islets during engraftment, partly due to an inflammatory response mediated by innate and adaptive immune processes. nih.govclinconnect.io IL-8, a chemokine, plays a key role in this inflammatory response, contributing to the reduced efficacy of islet transplantation. firstwordpharma.com this compound, as an inhibitor of IL-8 receptors CXCR1/2, has been investigated for its potential to mitigate this inflammation, preserve islet function, and improve transplantation efficiency. firstwordpharma.comnih.gov
Preclinical studies in mouse models of islet transplantation demonstrated that this compound could improve graft survival and function, with this protective effect on transplanted islets also observed in a pilot clinical trial in patients with type 1 diabetes receiving allogeneic islet transplantation. nih.gov A randomized, double-blind, multicenter Phase III clinical trial (NCT01817959) was conducted to assess this compound's efficacy in improving the efficiency of pancreatic islet transplantation, protecting transplanted cell function, enhancing graft survival, and increasing the rate of insulin independence. firstwordpharma.comnih.govnih.gov This study randomized recipients of islet allotransplants to receive either this compound or placebo in addition to standard immunosuppression. nih.govnih.gov The primary outcome measured was the area under the curve (AUC) for C-peptide during a mixed-meal tolerance test at specific time points post-transplant. nih.govnih.gov
The intention-to-treat analysis of this Phase III trial did not show a statistically significant difference in C-peptide AUC between the this compound and placebo groups at day 75 or day 365. nih.govnih.gov No statistically significant differences were observed for any secondary variables, including insulin independence, at any time point. nih.govnih.gov However, an analysis of patient subsets indicated a trend towards a higher percentage of subjects retaining insulin independence for one year after a single islet infusion in the this compound group compared to the placebo group when antithymocyte globulin was used as induction immunosuppression (26.7% vs. 0%, P = 0.09). nih.govnih.gov A smaller randomized, double-blind, prospective study involving twelve patients also explored this compound's effect on islet allograft engraftment. diabetesjournals.org In this study, half of the patients in the this compound group achieved persistent insulin independence for over 2 years after a single islet infusion, whereas none in the placebo group did (p=0.2). diabetesjournals.org The islet engraftment index, measured on day 75, was significantly higher in individuals without early complications in the this compound group compared to the placebo group (p=0.035). diabetesjournals.org
Despite some trends observed in subset analyses and smaller studies, the data from the first double-blind randomized Phase III trial did not support a role for CXCR1/2 inhibition with this compound in preventing islet inflammation-mediated damage to improve insulin secretion after pancreatic islet transplantation. nih.govnih.gov
Data Table: Pancreatic Islet Transplantation Studies
| Study Type | Phase | Number of Patients | Key Finding (Primary Endpoint) | Statistical Significance |
| Multicenter, Randomized, Double-Blind, Parallel-Assignment | 3 | Not specified (recruiting ~50) firstwordpharma.com | No significant difference in C-peptide AUC at day 75 or 365. nih.govnih.gov | P=0.99 (Day 75), P=0.71 (Day 365) nih.govnih.gov |
| Randomized, Double-Blind, Prospective | Pilot | 12 | Higher islet engraftment index in this compound group (in subset). diabetesjournals.org | P=0.035 (Islet Engraftment Index in subset) diabetesjournals.org |
This compound in Acute Inflammatory Conditions
This compound's role in mitigating excessive inflammation has led to its investigation in various acute inflammatory conditions, including severe respiratory illnesses and systemic inflammation associated with cardiac surgery. dompe.comnih.gov
Severe COVID-19 and Acute Respiratory Distress Syndrome (ARDS)
Severe COVID-19 can lead to acute lung injury and Acute Respiratory Distress Syndrome (ARDS), conditions characterized by a hyperinflammatory response often referred to as a "cytokine storm." dompe.comucbraid.orgdompe.com IL-8 is one of the inflammatory signaling proteins thought to be associated with the lung injury seen in COVID-19 patients. dompe.com By inhibiting the action of IL-8 through CXCR1 and CXCR2, this compound is being investigated for its potential to reduce this hyperinflammatory response and its life-threatening consequences, such as impaired gas exchange and oxygenation. dompe.com
This compound has been used in clinical studies for patients with community-acquired pneumonia (CAP), including COVID-19, and ARDS. dompe.com Results from a Phase 2 trial (REPAVID-19) in hospitalized patients with severe COVID-19 pneumonia showed that the rates of clinical events were statistically significantly lower in those treated with this compound compared to standard of care. dompe.com This Phase 2 study was an open-label, multi-center trial evaluating IL-8 inhibition in this patient population. dompe.com These results informed the design of subsequent studies. dompe.com
A larger Phase 3 clinical trial (NCT04878055) was completed, and its results were presented, although full interpretation requires more data. nih.govresearchgate.net Another Phase 3 clinical trial (NCT05254990, REPAVID-22) is ongoing, aiming to confirm this compound's role in limiting disease progression in adult patients with COVID-19 and other community-acquired pneumonia. dompe.comnih.govfroedtert.comclinicaltrialsregister.eu A Phase 2 study (NCT05496868) is also ongoing for non-specific moderate to severe ARDS. dompe.comresearchgate.netbeaumont.org A meta-analysis including studies in severe COVID-19 pneumonia found that the this compound group had a significantly lower all-cause mortality rate compared to the control group. researchgate.net
Data Table: this compound in Severe COVID-19 Pneumonia (Phase 2 Study)
| Study Type | Phase | This compound Group (n) | Standard of Care Group (n) | Key Finding (Clinical Events Rate) | Statistical Significance |
| Open-label, Multi-center | 2 | 36 | 19 | Statistically significantly lower | Not specified (p-value) |
Community-Acquired Pneumonia (CAP)
This compound is also being studied in clinical trials for patients with community-acquired pneumonia (CAP). dompe.comclinicaltrials.eu An ongoing Phase 3 trial (NCT05254990) includes patients with CAP, alongside those with COVID-19, to evaluate this compound as an add-on therapy to standard of care to limit disease progression in hospitalized adults. dompe.comnih.govfroedtert.comclinicaltrialsregister.eubeaumont.org The main objective of this study is to assess the efficacy of oral this compound versus standard care alone in limiting disease progression in this patient population. beaumont.org
Systemic Inflammation in Cardiac Surgery (e.g., Coronary Artery Bypass Grafting)
Cardiac surgery, particularly procedures involving cardiopulmonary bypass (CPB), can induce a significant systemic inflammatory response and ischemia-reperfusion injury (IRI). nih.gov this compound, with its anti-inflammatory properties, has been investigated for its potential to attenuate IRI and inflammation in patients undergoing on-pump coronary artery bypass grafting (CABG) surgery. nih.govnih.gov
A double-blinded, placebo-controlled pilot study evaluated this compound's safety and efficacy in suppressing IRI and inflammation in patients undergoing on-pump CABG. nih.govnih.gov Patients received either this compound or placebo. nih.govnih.gov The study compared markers of systemic and pulmonary inflammation, surrogates of myocardial IRI, and clinical outcomes. nih.govnih.gov While 30- and 90-day mortality rates were 0% in both groups and several clinical outcomes showed no significant differences, this compound significantly reduced the proportion of neutrophil granulocytes in peripheral blood at the beginning, end, and 1 hour after the end of CPB compared to placebo. nih.govnih.gov This effect on neutrophil granulocytes was lost 2 hours after the end of CPB. nih.gov this compound patients also required a lesser positive fluid balance during surgery and during ICU stay. nih.govnih.gov
Data Table: this compound in Cardiac Surgery (Pilot Study)
| Study Type | Phase | This compound Group (n) | Placebo Group (n) | Key Finding (Neutrophil Granulocytes) | Statistical Significance |
| Double-blinded, Placebo-controlled Pilot | Pilot | 16 | 16 | Significantly reduced proportion at specific time points around CPB. nih.govnih.gov | P=0.035 (start), P=0.023 (end), P=0.035 (1h post-CPB) nih.govnih.gov |
This compound in Oncology Clinical Trials
This compound has also been explored in oncology clinical trials, primarily focusing on breast cancer. nih.govdrugbank.com
Breast Cancer
This compound has been investigated for its potential therapeutic role in breast cancer, particularly in targeting breast cancer stem cells (BCSCs). frontiersin.orgrogelcancercenter.orgaacrjournals.org CXCR1 is recognized as a receptor selectively expressed by BCSCs, which are suspected to contribute to treatment resistance, disease recurrence, and metastasis. frontiersin.orgrogelcancercenter.orgaacrjournals.org this compound, as a CXCR1/2 inhibitor, has demonstrated activity against BCSCs in human breast cancer xenografts in preclinical studies. rogelcancercenter.orgaacrjournals.org Laboratory and animal studies suggested that this compound could reduce the presence of breast cancer stem cells and the spread of disease. rogelcancercenter.org
Following promising preclinical results, a Phase Ib study (NCT02001974) was conducted in patients with metastatic breast cancer to examine the combination of paclitaxel (B517696) with this compound. rogelcancercenter.orgaacrjournals.org This study provided data on the combination and helped determine a recommended dose for Phase II. rogelcancercenter.org A 30% response rate was recorded in this Phase Ib study, with some durable responses observed. aacrjournals.org Exploratory biomarker analysis for therapy effect on BCSCs was inconclusive. aacrjournals.org
Subsequently, a randomized Phase II trial (fRida, NCT02370238) was launched to study this compound in combination with paclitaxel as front-line therapy for metastatic triple-negative breast cancer (TNBC). dompe.comfrontiersin.orgrogelcancercenter.orgnih.gov TNBC is an aggressive type of breast cancer where standard targeted therapies are not effective, making chemotherapy the main treatment. rogelcancercenter.org The fRida trial was the first randomized, double-blind clinical trial of a CSC-targeting agent in combination with chemotherapy in breast cancer. nih.gov
The primary endpoint of the fRida trial was prolonged progression-free survival (PFS). nih.gov The results showed that PFS was not different between the group receiving this compound plus paclitaxel and the group receiving placebo plus paclitaxel (median 5.5 and 5.6 months, respectively; HR 1.13, p = 0.5996). nih.gov
Data Table: this compound in Metastatic Triple-Negative Breast Cancer (Phase II fRida Study)
| Study Type | Phase | This compound + Paclitaxel Group | Placebo + Paclitaxel Group | Primary Endpoint (PFS) | Statistical Significance |
| Randomized, Double-Blind | 2 | Not specified | Not specified | Median 5.5 months | HR 1.13, p = 0.5996 |
| Median 5.6 months |
Effects on Tumor Microenvironment
This compound's mechanism of action, involving the inhibition of the CXCL8-CXCR1/2 axis, is relevant to its potential effects on the tumor microenvironment. fiercebiotech.commdpi.com The CXCL8-CXCR1/2 axis plays multiple roles within the tumor microenvironment, including the recruitment of immunosuppressive cells, increasing tumor angiogenesis, and promoting epithelial-to-mesenchymal transition (EMT). mdpi.com By blocking this axis, this compound may influence these processes. This compound has been shown to inhibit polymorphonuclear cell recruitment in vivo. amerigoscientific.commdpi.com Preclinical studies have indicated that this compound can modify the microenvironment where cancer stem cells are produced and developed. fiercebiotech.comfirstwordpharma.com Clinical studies have aimed to evaluate the effects of this compound on the tumor microenvironment by measuring various markers. researchgate.net
Early Breast Cancer
This compound has also been evaluated in patients with early breast cancer. oregonstate.edufirstwordpharma.comlarvol.com A single-arm, preoperative pilot study (NCT01861054) evaluated the effects of oral this compound monotherapy in women with HER-2 negative operable breast cancer. oregonstate.eduresearchgate.netd-nb.infonih.gov Patients received this compound for 21 consecutive days before surgery. oregonstate.eduresearchgate.netnih.gov Primary objectives included evaluating the effects of this compound on cancer stem cells and the tumor microenvironment in core biopsies taken at baseline and after treatment. oregonstate.eduresearchgate.net While flow cytometry showed a reduction of ≥ 20% in certain CSC markers (ALDH+ and CD24-/CD44+) in a subset of patients, these findings could not be consistently confirmed by immunofluorescence, potentially due to the low number of CSCs in primary operable breast cancer. oregonstate.eduresearchgate.net
Pharmacokinetics and Pharmacodynamics in Clinical Settings
Studies have investigated the pharmacokinetic and pharmacodynamic properties of this compound in clinical settings. frontiersin.orgnih.govnih.gov
Absorption and Systemic Exposure
This compound is rapidly absorbed after oral administration. nih.govd-nb.infonih.gov In a Phase Ib study in metastatic breast cancer patients, the median time to maximum plasma concentration (tmax) was 1.0 hour on both day 1 and day 21. d-nb.infonih.gov Systemic exposure, as measured by maximum plasma concentration (Cmax) and area under the curve (AUClast), did not change significantly from day 1 to day 21, suggesting a lack of accumulation upon multiple dosing. d-nb.infonih.govclinicaltrials.gov
Half-life and Multiple Dosing Effects
The half-life (t1/2) of this compound is relatively short. nih.govd-nb.infonih.gov In the Phase Ib study in metastatic breast cancer, the median half-life was approximately 2 hours and remained consistent between day 1 and day 21, independent of the dose level or cycle day. nih.govd-nb.infonih.gov The oral clearance (CL/F) and apparent volume of distribution (Vz/F) were also independent of dose level or cycle day, with mean values of 5.4 L/hr and 15 L, respectively. nih.gov The lack of accumulation with multiple dosing aligns with its short half-life. d-nb.infonih.govclinicaltrials.gov
Protein Binding
This compound is highly protein bound in plasma. medchemexpress.comclinicaltrials.govtandfonline.com Studies in laboratory animals and humans have shown that plasma protein binding of this compound is greater than 99% at concentrations up to 50 µg/mL, although it may be lower at higher concentrations. medchemexpress.comtandfonline.com This high protein binding means that only a very small fraction of the total this compound in the bloodstream (less than 0.1% to 0.2%) is available as unbound, or free, drug. clinicaltrials.gov
Summary of this compound Pharmacokinetic Parameters (Representative Data)
| Parameter | Value (Median/Mean) | Notes | Source |
| tmax (oral) | 1.0 hour | On days 1 and 21 | d-nb.infonih.gov |
| t1/2 | ~2 hours | Independent of dose or cycle day | nih.govd-nb.infonih.gov |
| CL/F | 5.4 L/hr | Mean value, independent of dose or cycle day | nih.gov |
| Vz/F | 15 L | Mean value, independent of dose or cycle day | nih.gov |
| Protein Binding | >99% | Up to 50 µg/mL in human plasma | medchemexpress.comtandfonline.com |
| Accumulation | None observed | Upon multiple dosing for 21 days | d-nb.infonih.govclinicaltrials.gov |
Note: This table presents representative data from clinical studies and may not encompass all available pharmacokinetic information.
Relationship between Plasma Levels and Therapeutic Efficacy
While detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling specifically linking plasma levels directly to therapeutic efficacy in humans is not extensively detailed in the provided search results, some insights can be gleaned. A Phase Ib clinical trial evaluating this compound in combination with paclitaxel in metastatic breast cancer patients examined the pharmacokinetics of this compound oral tablets. This study found that this compound Cmax and AUC increased approximately dose-proportionally over a dose range of 400 to 1200 mg, with little to no accumulation over a 21-day dosing period nih.gov. Preliminary PK data from patients undergoing islet transplantation suggested that plasma levels of this compound (total and unbound) and its major metabolite, DF2243Y, appeared to be within the expected range based on the administered dose clinicaltrials.gov.
In a mouse model of myelofibrosis, plasma levels of this compound were measured, ranging from 3.24 to 17.87 µg/ml frontiersin.org. Notably, in this preclinical model, the levels of fibrosis in the spleen were inversely correlated with the plasma levels of this compound frontiersin.org. However, the effect of this compound on TGF-β expression in the bone marrow was independent of the plasma concentration frontiersin.org. This suggests that while plasma levels can reflect exposure, the relationship with specific therapeutic effects may vary depending on the biological endpoint and the context of the disease. The limitations in a Phase 3 COVID-19 study, including a high amount of missing clinical and pharmacokinetic data, especially at later time points, highlight the challenges in fully characterizing this relationship in certain clinical settings nih.gov.
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers are crucial for understanding how a drug affects its target and the downstream biological processes veedalifesciences.com. For this compound, which targets CXCR1 and CXCR2, key pharmacodynamic markers are related to neutrophil activity and inflammatory mediators.
Neutrophil Granulocyte Proportions
This compound's primary mechanism involves inhibiting neutrophil migration and activation patsnap.com. Studies have investigated the impact of this compound on neutrophil populations. In a pilot study involving patients undergoing on-pump coronary artery bypass graft (CABG) surgery, intravenous this compound significantly reduced the proportion of neutrophil granulocytes in peripheral blood compared to placebo at the beginning, end, and 1 hour after cardiopulmonary bypass nih.gov. This effect, however, was lost 2 hours after the end of cardiopulmonary bypass nih.gov. This finding supports the pharmacodynamic activity of this compound in reducing neutrophil presence in the circulation during an inflammatory challenge.
Inflammatory Markers in Plasma
Given its role in modulating the inflammatory response mediated by IL-8 and neutrophils, this compound's effect on various inflammatory markers in plasma has been assessed in clinical trials ersnet.orgnih.gov. In a Phase Ib study of this compound with paclitaxel in metastatic breast cancer, cytokine inflammation markers including IL-1β, IL-6, IL-8, TNF-α, and GM-CSF were measured in plasma nih.gov. While the exploratory biomarker analysis in this study was inconclusive regarding the therapy's effect on breast cancer stem cells, it demonstrates the assessment of these inflammatory markers as potential pharmacodynamic indicators nih.govnih.gov. Another clinical trial protocol for community-acquired pneumonia and COVID-19 also listed changes in inflammatory markers such as LDH, CRP, ferritin, D-dimer, and PCT, as well as cytokines, as endpoints to be measured clinicaltrialsregister.eu. Considering this compound's allosteric mechanism, it is not expected to increase CXCL8 plasma levels as it doesn't block ligand internalization nih.gov.
Safety and Tolerability Profile in Clinical Trials
In a Phase 3 randomized, double-blind, placebo-controlled study in patients with severe COVID-19 pneumonia, fewer patients in the this compound group experienced adverse events compared to the placebo group (45.6% versus 54.5%) nih.govnih.gov. Most adverse events were mild or moderate in intensity and were not considered related to the study treatment nih.govnih.gov. This study demonstrated the safety and tolerability of this compound in patients with hypoxemic respiratory failure due to COVID-19 pneumonia nih.gov.
Previous Phase I and II studies in metastatic breast cancer, where this compound was combined with paclitaxel chemotherapy, also established its tolerability and safe profile patsnap.com. In a Phase Ib study in HER-2-negative metastatic breast cancer, there were neither Grade 4-5 adverse events nor serious adverse events related to the study therapy nih.govnih.gov. A window-of-opportunity trial of this compound in operable HER-2-negative breast cancer similarly reported no serious adverse reactions, concluding that this compound appeared safe and well-tolerated nih.govdompe.com.
In a pilot study of intravenous this compound in patients undergoing CABG surgery, no side effects were observed in the treatment group nih.gov. The study concluded that the administration of this compound in CABG patients appeared feasible and safe nih.gov.
Clinical trials are ongoing to further evaluate the efficacy and safety of this compound in hospitalized patients with community-acquired pneumonia (including COVID-19) and moderate to severe ARDS simul-europe.com. A Phase 2 study is also recruiting to assess the efficacy and safety of this compound in breast cancer related fatigue.
While the provided information indicates a generally favorable safety and tolerability profile in the studied populations, detailed incidence rates of specific adverse events are typically reported in full study publications and regulatory submissions.
Here is a summary of safety findings from selected clinical trials:
| Study Population (Phase) | Key Safety Finding | Source |
| Severe COVID-19 Pneumonia (Phase 3) | Fewer adverse events with this compound vs. placebo (45.6% vs 54.5%); well tolerated. | nih.govnih.gov |
| Metastatic Breast Cancer + Paclitaxel (Phase I/II) | Tolerability and safe profile established. | patsnap.com |
| Metastatic Breast Cancer + Paclitaxel (Phase Ib) | No G4-5 or serious adverse events related to study therapy. | nih.govnih.gov |
| Operable HER-2-negative Breast Cancer (Window-of-Opportunity) | No serious adverse reactions; appeared safe and well-tolerated. | nih.govdompe.com |
| On-pump CABG Surgery (Pilot) | No side effects observed; feasible and safe administration. | nih.gov |
Note: This table provides a high-level summary based on the provided snippets and does not constitute a comprehensive safety analysis.
Future Directions and Research Perspectives
Elucidation of Remaining Mechanistic Aspects
Despite progress in understanding Reparixin's interaction with CXCR1 and CXCR2, further research is needed to fully characterize its binding mode and the downstream effects of its allosteric inhibition. Additionally, a more detailed understanding of the specific mechanisms by which this compound exerts its protective effects in conditions like ischemia-reperfusion injury is crucial.
Full Resolution of this compound's Binding Mode and Allosteric Mechanism
While molecular modeling and mutation analysis suggest this compound binds to a transmembrane allosteric pocket in CXCR1, locking the receptor in an inactive conformation, the full atomic-level resolution of its binding mode and the complete allosteric mechanism remain areas for further investigation. pnas.orgresearchgate.net Understanding the intricate details of this interaction is vital for optimizing this compound's pharmacological profile and for the rational design of next-generation inhibitors targeting the CXCL8-CXCR1/2 axis. Research utilizing advanced structural techniques and computational simulations could provide deeper insights into how this compound binding induces conformational changes that prevent receptor activation and downstream signaling.
Detailed Investigation of Underlying Mechanisms in Ischemia-Reperfusion Injury
This compound has shown promise in preclinical models of ischemia-reperfusion injury (IRI) by preventing neutrophil infiltration and reducing tissue damage. researchgate.netresearchgate.netfrontiersin.org However, the underlying mechanisms are complex and involve multiple pathways beyond neutrophil recruitment, including oxidative stress, endothelial dysfunction, and programmed cell death. frontiersin.orgesmed.orgfrontiersin.org Future research should aim to comprehensively investigate how this compound modulates these various components of the IRI cascade. Studies could focus on its effects on endothelial cell viability, the production of reactive oxygen species, the activation of inflammasomes, and the interplay between different cell death pathways in the context of ischemia and reperfusion. frontiersin.orgesmed.orgresearchgate.net
Exploration of this compound in Additional Disease Indications
The role of the CXCL8-CXCR1/2 axis in various inflammatory and pathological conditions suggests that this compound may have therapeutic potential in diseases beyond those currently under extensive investigation. patsnap.com Two areas of particular interest for future exploration are epilepsy and fibrotic diseases.
Potential Repurposing for Epilepsy Therapy
Emerging research suggests a potential role for this compound in epilepsy therapy, particularly in modulating neuroinflammation associated with seizure activity. mdpi.comresearchgate.netnih.govscilit.com Studies in animal models of temporal lobe epilepsy have shown that this compound can exert antiepileptogenic and partial antiseizure effects by modulating the CXCL1-CXCR1/2 axis and reducing ERK signaling. mdpi.comresearchgate.netnih.gov Given that this compound has already been in clinical trials for other indications, its repurposing for epilepsy warrants further investigation. mdpi.comresearchgate.net Future studies should explore the specific mechanisms by which this compound influences neuronal excitability, astrogliosis, microgliosis, and the contribution of peripheral neutrophils to seizure susceptibility. mdpi.com Clinical studies are needed to evaluate its antiepileptogenic effect in humans and determine if its administration can extend therapeutic efficacy. mdpi.com
Further Investigation in Fibrotic Diseases
Fibrotic diseases, characterized by excessive accumulation of extracellular matrix, involve complex inflammatory processes where the CXCL8-CXCR1/2 axis may play a role. jci.org Preclinical studies have indicated that this compound can reduce fibrosis in models of myelofibrosis by potentially reducing TGF-β1 expression. nih.govashpublications.orgfrontiersin.org The consideration of CXCR1/R2 inhibitors for treating inflammatory lung diseases associated with fibrosis further supports the potential of this compound in this area. nih.gov Future research should delve deeper into the anti-fibrotic mechanisms of this compound in various organs and disease models, such as liver fibrosis or pulmonary fibrosis. nih.govresearchgate.net Investigations could focus on its effects on fibroblast activation, collagen deposition, and the interplay between inflammatory cells and fibrotic pathways.
Combination Therapies and Synergistic Effects
Exploring the use of this compound in combination with existing therapies is a significant future direction. Given its mechanism of inhibiting neutrophil-driven inflammation, this compound could potentially enhance the efficacy of treatments in various conditions where inflammation contributes to disease progression or limits the effectiveness of current interventions. patsnap.comrogelcancercenter.org For example, in oncology, this compound has been investigated in combination with chemotherapy, showing potential to target cancer stem cells and reduce metastases in preclinical models. nih.govrogelcancercenter.orgfrontiersin.org Future research should focus on identifying specific combinations where this compound can exert synergistic effects, optimizing dosing regimens and sequencing, and evaluating the safety and efficacy of such combinations in clinical trials across different disease areas, including inflammatory conditions, cancer, and potentially in the context of transplantation to reduce ischemia-reperfusion injury. unisr.itpatsnap.comrogelcancercenter.orgresearchgate.netgumed.edu.plclinicaltrials.eufrontiersin.org
This compound in Combination with Standard Chemotherapy
Research into combining this compound with standard chemotherapy agents is primarily driven by the hypothesis that targeting cancer stem cells (CSCs) with this compound can enhance the efficacy of chemotherapy, which may spare CSCs. rogelcancercenter.orgonclive.com Preclinical laboratory and animal studies have indicated that this compound can reduce the presence of breast cancer stem cells and limit disease spread. rogelcancercenter.orgonclive.com The combination of this compound with chemotherapy has shown reduced growth of breast tumors in laboratory studies. rogelcancercenter.org
A Phase Ib study evaluating this compound in combination with weekly paclitaxel (B517696) in patients with HER-2-negative metastatic breast cancer provided data on the combination and helped determine the recommended Phase II dose. rogelcancercenter.orgnih.gov This study found the combination to be safe and tolerable, with observed responses in the enrolled population. nih.govresearchgate.net
Following these results, a randomized Phase II trial (fRida, NCT02370238) was initiated to study this compound in combination with paclitaxel in patients with metastatic triple-negative breast cancer (TNBC). rogelcancercenter.orgonclive.comresearchgate.netaacrjournals.org This study randomized patients with untreated metastatic TNBC to receive either this compound or placebo in combination with weekly paclitaxel. researchgate.netaacrjournals.org The primary endpoint of prolonged progression-free survival (PFS) was not met in this trial. aacrjournals.org However, exploratory endpoints suggested a lower proportion of patients in the this compound plus paclitaxel group developed new metastatic lesions at disease progression compared to the placebo plus paclitaxel group. aacrjournals.org
This compound in Combination with JAK Inhibitor Therapy for Myelofibrosis
Preclinical studies suggest a rationale for evaluating this compound alone and in combination with current Janus kinase (JAK) inhibitor therapy for the treatment of myelofibrosis (MF). nih.govresearchgate.net Myelofibrosis is characterized by bone marrow scarring and ineffective blood cell production. cancer.gov Research indicates that megakaryocytes from a mouse model of myelofibrosis (Gata1 low mice) express high levels of murine CXCL1, the equivalent of human CXCL8, and its receptors CXCR1 and CXCR2. nih.govresearchgate.net Treatment with this compound, a CXCR1/R2 inhibitor, in this mouse model demonstrated reductions in bone marrow and splenic fibrosis. nih.govresearchgate.net The levels of fibrosis were inversely correlated with plasma levels of this compound. nih.govresearchgate.net Immunostaining of marrow sections from this compound-treated mice showed lower levels of TGF-β1 compared to vehicle-treated mice. nih.govresearchgate.netnih.gov These findings suggest this compound may decrease fibrosis by reducing TGF-β1 levels. nih.govnih.gov
A Phase II trial is testing this compound in patients with primary myelofibrosis, post-essential thrombocythemia myelofibrosis, or post-polycythemia vera myelofibrosis who are refractory/resistant to or intolerant of/inappropriate for JAK inhibitor therapy. cancer.gov This study aims to evaluate the efficacy of this compound in this patient population. cancer.gov
Advanced Preclinical Models and Translational Research
Advancing the understanding of this compound's effects requires the use of refined preclinical models and robust translational research.
Refined Animal Models for Disease Pathophysiology
Refined animal models are crucial for elucidating the pathophysiology of diseases and evaluating the effects of this compound. Studies using the Gata1 low mouse model of myelofibrosis have been instrumental in demonstrating this compound's impact on bone marrow and splenic fibrosis and TGF-β1 levels. nih.govresearchgate.netnih.gov This model, which exhibits high levels of CXCL1 and its receptors on megakaryocytes, serves as a relevant system for studying the CXCL8-CXCR1/2 axis in MF. nih.govresearchgate.net
Animal models of breast cancer, such as human breast cancer xenografts orthotopically implanted in mice, have been used to show this compound's activity against breast cancer stem cells (BCSCs) and its effectiveness in combination with chemotherapy in reducing tumor size and CSC proportion. rogelcancercenter.orgonclive.comfrontiersin.org
Furthermore, this compound's effects have been investigated in other animal models, including a particulate matter mouse model where it reduced pulmonary fibrosis and improved lung function, and a mouse sepsis model where it decreased neutrophil extracellular traps (NET) formation, improved organ function, and decreased mortality. nih.gov Studies in rat models of cerebral ischemia/reperfusion have shown that this compound can reduce brain neutrophil infiltration and associated tissue damage. elsevier.es A kindling rat model of temporal lobe epilepsy has been used to evaluate this compound's anti-epileptogenic and anti-seizure effects, showing modulation of the CXCL1-CXCR1/2 axis and reduction of ERK signaling. preprints.org Preclinical studies in mice have also explored this compound's effect on chronic low back pain, suggesting its potential to suppress pain behavior and inflammation in intervertebral disc degeneration models. researchgate.net
Novel Biomarker Identification and Validation
The identification and validation of novel biomarkers are essential for monitoring treatment response, predicting patient outcomes, and guiding patient selection in clinical trials. canserv.eupelagobio.combio-rad.com Biomarkers can be linked to disease mechanisms or drug activity and should be measurable in accessible biological samples. pelagobio.com
In the context of this compound, research in myelofibrosis models has examined biomarkers such as TGF-β1, collagen III, and GATA1 expression in megakaryocytes, as well as bone marrow and splenic fibrosis. nih.govresearchgate.net A Phase II trial in myelofibrosis is planned to conduct correlative studies to measure biomarkers of this compound activity, including vascular endothelial growth factor (VEGF) levels, bone marrow microvessel density, megakaryocyte number, and peripheral blood CD34+ cell number. cancer.gov
In breast cancer studies, exploratory biomarker analysis in the Phase Ib trial of this compound with paclitaxel was inconclusive for therapy effect on BCSCs, although the study aimed to explore these effects. nih.govresearchgate.net In the fRida Phase II trial, ALDH+ and CD24−/CD44+ CSC populations were evaluated by IHC in available metastatic tissue at baseline as exploratory endpoints. aacrjournals.org
Research in chronic low back pain models suggests that inflammatory factors in cerebrospinal fluid (CSF), such as IL-8, could be potential risk biomarkers. researchgate.net Metabolomics research has also indicated alterations in metabolic profiles of LBP patients, with potential biomarkers including amino acids and lipids. researchgate.net
Advanced approaches like proteome-wide profiling can assist in the unbiased discovery of novel biomarkers associated with drug response and help map affected biological pathways. pelagobio.com Validation of biomarkers requires demonstrating consistent and statistically significant changes in their levels in response to a disease or treatment. bio-rad.com
Design of Subsequent Clinical Trials
The design of subsequent clinical trials for this compound is informed by findings from completed studies and aims to optimize the evaluation of its efficacy and safety in relevant patient populations.
Phase II and Phase III Study Design Considerations
Based on preclinical and early clinical data, subsequent Phase II and Phase III studies are designed to further investigate this compound's therapeutic potential.
For severe COVID-19 pneumonia, a multicenter, randomized, controlled Phase 2/3 study (REPAVID-19) was authorized. dompe.com The Phase 2 portion planned to enroll 48 patients randomized 2:1, and the results were intended to inform the design of Phase 3. dompe.com The study design included a composite primary endpoint evaluating patients' freedom from supportive care. dompe.com An adaptive trial design was prepared to allow a rapid transition into a pivotal Phase 3 program following successful Phase 2 completion. dompe.com A subsequent Phase 3 study in severe COVID-19 pneumonia was designed as a randomized, double-blind, placebo-controlled, multicenter study with a 2:1 randomization to oral this compound or placebo. nih.govcenterwatch.com The primary endpoint was the proportion of patients alive and free of respiratory failure at Day 28, with key secondary endpoints at Day 60 and Day 28. nih.gov
In pancreatic islet transplantation, a Phase 3, multicenter, randomized, double-blind, parallel-assignment study (NCT01817959) was conducted, randomizing recipients 2:1 to this compound or placebo in addition to immunosuppression. clinicaltrials.gov
Considerations for Phase II and Phase III study design include appropriate patient selection based on the targeted disease and potential biomarkers, selection of relevant primary and secondary endpoints to assess efficacy, appropriate control groups (e.g., placebo or standard of care), randomization strategies, blinding to minimize bias, and sample size calculations to ensure adequate statistical power. The fRida trial in TNBC, for instance, stratified patients by prior (neo)adjuvant chemotherapy. aacrjournals.org The myelofibrosis Phase II trial is enrolling patients refractory/resistant to or intolerant of/inappropriate for JAK inhibitor therapy. cancer.gov
Addressing Challenges in Efficacy Evaluation for CSC-targeting Agents
Evaluating the efficacy of agents specifically targeting cancer stem cells (CSCs), such as this compound, presents unique challenges. CSCs represent a small and heterogeneous subpopulation within a tumor, making their accurate identification, isolation, and tracking difficult. thno.orgnanomedicine-rj.commdpi.commdpi.com Traditional methods of assessing tumor response, such as measuring bulk tumor size reduction, may not fully capture the impact on the CSC population, which is implicated in treatment resistance and disease recurrence. nanomedicine-rj.commdpi.commdpi.comwjgnet.com
Challenges in efficacy evaluation include the lack of universally standardized and reliable CSC markers across all cancer types, the dynamic plasticity of cancer cells which can acquire or lose stem-like properties, and the influence of the tumor microenvironment on CSC behavior and response to therapy. thno.orgmdpi.commdpi.com Furthermore, preclinical models may not fully recapitulate the complexity and heterogeneity of human tumors and their CSC populations.
A pilot clinical study evaluating this compound in HER-2-negative operable breast cancer utilized flow cytometry to measure CSC markers like ALDH+ and CD24-/CD44+, though confirming these results by immunofluorescence was challenging due to the low number of CSCs researchgate.net. This highlights the technical difficulties in reliably assessing CSC populations in clinical samples. Future studies need to optimize these methodologies for more robust and consistent evaluation of CSC-targeting efficacy.
Broader Implications for Chemokine Receptor Antagonism
The research on this compound has broader implications for the field of chemokine receptor antagonism. As a dual inhibitor of CXCR1 and CXCR2, this compound's effects provide insights into the roles of these specific receptors and the broader chemokine system in various pathological processes, including inflammation, immune cell trafficking, and cancer progression. nih.govelsevier.esspandidos-publications.comelsevier.esapexbt.comacs.org Chemokines and their receptors are involved in regulating the tumor microenvironment and immune response, making them attractive targets in oncology and inflammatory diseases. researchgate.net
The success and challenges encountered in the development and evaluation of this compound offer valuable lessons for the development of other chemokine receptor antagonists targeting different receptors or combinations of receptors.
Lessons Learned from this compound for Other Chemokine Receptor Antagonists
Several key lessons can be drawn from the research on this compound that are applicable to the development of other chemokine receptor antagonists:
Targeting Specific Receptors: this compound's focus on CXCR1 and CXCR2, receptors primarily involved in neutrophil recruitment and also found on CSCs, underscores the potential of targeting specific chemokine axes to influence disease pathogenesis. nih.govoncotarget.comelsevier.esspandidos-publications.comelsevier.esapexbt.com Understanding the specific roles of different chemokine receptors in various diseases is crucial for selecting appropriate targets.
Allosteric Modulation: this compound acts as a non-competitive allosteric antagonist, which offers a different mode of inhibition compared to orthosteric antagonists that compete directly with the ligand for the binding site. nih.govapexbt.comacs.orgfrontiersin.org This allosteric mechanism can influence receptor signaling in unique ways and may offer advantages in terms of efficacy or reduced off-target effects. apexbt.comfrontiersin.org The experience with this compound highlights the potential of exploring different pharmacological modalities for chemokine receptor blockade.
Pleiotropic Effects: Research on this compound has revealed its involvement in modulating not only immune cell trafficking but also directly impacting cancer cells, including CSCs, and influencing the tumor microenvironment. oncotarget.comnih.govresearchgate.net This suggests that targeting chemokine receptors can have multifaceted effects beyond simply blocking immune cell migration. Future development of other chemokine receptor antagonists should consider these potential pleiotropic effects.
Disease Context Matters: this compound has shown promise in diverse conditions, including inflammatory diseases like ARDS and COVID-19, as well as in various cancers. oncotarget.comspandidos-publications.compatsnap.comunisr.itmdpi.comfrontiersin.org This emphasizes that the role of specific chemokine receptors and the potential efficacy of their antagonists can vary significantly depending on the underlying disease context. Lessons learned in one disease area with this compound can inform hypotheses and research in others, but careful investigation within each specific disease is necessary.
Challenges in Clinical Translation: While preclinical studies with this compound have shown promising results, translating these findings into consistent clinical efficacy, particularly in complex indications like cancer, has presented challenges. thno.orgresearchgate.net This highlights the general difficulties in drug development for complex diseases and the need for rigorous clinical trial design and appropriate endpoint selection for chemokine receptor antagonists.
The development path of this compound, from its initial use in ischemia-reperfusion injury to its investigation in cancer and inflammatory conditions, provides a valuable case study for the broader field of chemokine receptor antagonism, informing strategies for target selection, drug design, and clinical evaluation of future therapeutic agents. nih.govelsevier.esspandidos-publications.comelsevier.esapexbt.comacs.orgpatsnap.comunisr.itfrontiersin.org
Q & A
Q. What is the molecular mechanism of Reparixin in inhibiting CXCR1/CXCR2 signaling, and how does its selectivity differ between these receptors?
this compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, binding to a hydrophobic pocket in the transmembrane domain of CXCR1 (identified via computational modeling and alanine-scanning mutagenesis) . Its selectivity for CXCR1 is ~400-fold higher than CXCR2 due to structural differences in the binding site (e.g., Ile43 in CXCR1 vs. Val51 in CXCR2) . Key methodologies to validate this include:
Q. How do experimental designs for in vitro studies on this compound account for cell line specificity and dosage optimization?
this compound’s effects are cell line-dependent. For example, thyroid cancer (TC) cell lines (e.g., 8505c, CAL62) show dose-dependent growth inhibition at 10–30 μM, while non-malignant thyroid cells (e.g., Nthy-ori-3.1) remain unaffected below 30 μM . Best practices include:
- Dose-response curves over 8–10 days to capture delayed effects on viability and EMT .
- Validation of CXCR1/CXCR2 expression via flow cytometry or RT-PCR before treatment .
Q. What in vivo models are most suitable for studying this compound’s anti-inflammatory and anti-tumor effects?
- Ischemia/reperfusion injury : Pre-treatment with this compound (5–30 mg/kg, subcutaneous) reduces IL-1β and myeloperoxidase activity in rodent models .
- Cancer xenografts : Immunodeficient mice injected with TC cells (e.g., 8505c) show reduced tumorigenicity with this compound monotherapy (30 μM) or in combination with docetaxel .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics across species be resolved?
this compound’s half-life varies significantly between species (t1/2: 0.5 h in rats vs. 10 h in dogs) due to differences in plasma protein binding (>99% in humans at ≤50 µg/mL) and metabolic pathways . Researchers should:
Q. What methodologies optimize this compound’s combination with chemotherapeutics like paclitaxel or doxorubicin?
In TC and breast cancer models, this compound sensitizes cells to docetaxel by inhibiting IL-8-mediated survival pathways . Key strategies:
Q. How do computational studies inform the design of dual CXCR1/CXCR2 inhibitors with improved efficacy?
Computational modeling of this compound’s binding site identified critical residues (Y46, K99, E291) in CXCR1 . To enhance potency:
Q. What experimental approaches address this compound’s limited efficacy in CXCR2-dominated pathologies?
While this compound weakly inhibits CXCR2, combinatorial strategies with CXCR2-specific antagonists (e.g., SB225002) may enhance outcomes. Validate using:
- Neutrophil migration assays to quantify receptor-specific inhibition .
- Transcriptomic profiling of IL-8 downstream targets (e.g., AKT, FAK) in CXCR2-knockdown models .
Methodological Guidance for Contradictory Data
Q. How to reconcile discrepancies in this compound’s effects on EMT and stemness across cancer types?
In TC, this compound reduces sphere formation and ALDH+ CSCs by >50% via CXCR1 inhibition, but efficacy varies in breast cancer . Mitigate variability by:
- Standardizing CSC enrichment protocols (e.g., mammosphere assays vs. ALDH sorting) .
- Co-culture systems with stromal cells to model IL-8 secretion in the tumor microenvironment .
Q. What controls are essential when assessing this compound’s off-target effects in immune cell models?
this compound does not inhibit phagocytosis or GPCRs like CXCR4 . Include:
- Calcium flux assays with non-CXCR1/2 agonists (e.g., CXCL12) .
- Functional redundancy checks using CXCR1/2 double-knockout cells .
Clinical Translation Challenges
Q. How do phase Ib/II trial designs address this compound’s short half-life in humans?
In metastatic breast cancer trials, oral this compound (1200 mg TID) achieved stable plasma levels without paclitaxel interaction . Critical considerations:
- Trough concentration monitoring to ensure sustained CXCR1 inhibition .
- Exploratory endpoints like CSC frequency in biopsies to correlate with clinical response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
